Ethanol, 2,2'-(pentadecylimino)bis-

Descripción general

Descripción

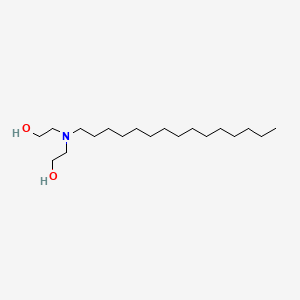

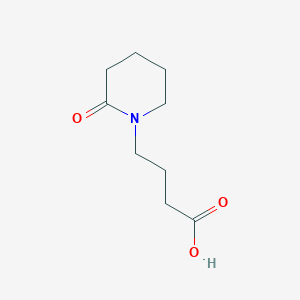

“Ethanol, 2,2’-(pentadecylimino)bis-” is a chemical compound with the molecular formula C19H41NO2 and a molecular weight of 315.53 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “Ethanol, 2,2’-(pentadecylimino)bis-” involves various methods, including condensation, alkylation, and hydrogenation reactions. The most popular synthetic method involves the reaction of 1,2-diaminoethane with 5-bromo-1-pentadecene in the presence of a base catalyst.

Molecular Structure Analysis

The molecular structure of “Ethanol, 2,2’-(pentadecylimino)bis-” is represented by the formula C19H41NO2 . The compound has a molecular weight of 315.53400 .

Chemical Reactions Analysis

“Ethanol, 2,2’-(pentadecylimino)bis-” is highly reactive with a wide range of reagents, making it suitable for synthesis reactions.

Aplicaciones Científicas De Investigación

Green Chemistry and Extraction Techniques

- Ionic Liquids in Alcohol Extraction : The study by Chapeaux et al. (2008) explores the use of ionic liquids for the extraction of alcohols from water, highlighting a sustainable approach to separate ethanol from aqueous solutions. This method presents an energy-efficient alternative to traditional distillation processes, demonstrating the potential of ionic liquids in green chemistry applications (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).

Catalysis and Chemical Transformations

- Catalytic Oxidation of Alcohols : Sutradhar et al. (2018) discuss the utilization of copper (II) complexes for the catalytic oxidation of alcohols under mild conditions. This work showcases the potential of metal complexes in facilitating efficient and selective chemical transformations, relevant for both industrial processes and laboratory-scale synthesis (Sutradhar, Alegria, Guedes da Silva, Liu, & Pombeiro, 2018).

Biocatalysis and Pharmaceutical Applications

- Biocatalytic Reduction of Acetophenone : Research by Yu et al. (2018) demonstrates the biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to its corresponding alcohol using enzymes derived from Burkholderia cenocepacia. This method emphasizes the role of biocatalysis in producing chiral alcohols, which are valuable intermediates in pharmaceutical manufacturing (Yu, Li, Lu, & Zheng, 2018).

Membrane Technology for Ethanol Dehydration

- Polyimide Membranes in Ethanol Dehydration : Li and Lee (2006) investigate the use of soluble polyimide membranes for the pervaporation separation of ethanol/water mixtures. The study highlights the impact of polymer chemistry on membrane performance, contributing to the development of more efficient separation technologies (Li & Lee, 2006).

Molecular Dynamics and Theoretical Studies

- Molecular Dynamics of Ionic Liquid Mixtures : Alcalde, Atilhan, and Aparicio (2016) use molecular dynamics simulations to study the properties of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide + ethanol mixtures. This theoretical approach aids in understanding the physicochemical properties of mixed liquids, providing insights valuable for industrial applications (Alcalde, Atilhan, & Aparicio, 2016).

Safety and Hazards

Mecanismo De Acción

Ethanol, 2,2’-(pentadecylimino)bis-, also known as 2,2’-(Pentadecylazanediyl)diethanol, is a complex compound with a unique structure. It is an amphiphilic molecule, meaning it can interact with both polar and non-polar environments . This property, along with its long aliphatic tail and two hydroxyl groups, suggests a wide range of potential applications and interactions within biological systems.

Pharmacokinetics

Its hydrophobic nature suggests that it may be poorly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Action Environment

The action of Ethanol, 2,2’-(pentadecylimino)bis- may be influenced by various environmental factors. For instance, its solubility and stability could be affected by the presence of different solvents. Additionally, factors such as temperature and pH could also influence its activity .

Propiedades

IUPAC Name |

2-[2-hydroxyethyl(pentadecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18-21)17-19-22/h21-22H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVFFQCDGPWQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549914 | |

| Record name | 2,2'-(Pentadecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24910-32-5 | |

| Record name | 2,2'-(Pentadecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)

![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)

![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)

![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)